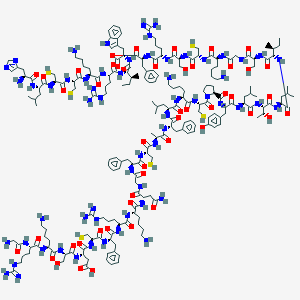
Chp2 peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chp2 peptide, also known as this compound, is a useful research compound. Its molecular formula is C205H322N60O48S6 and its molecular weight is 4588 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Defensins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Biology Applications
Chp2 plays a significant role in chromatin dynamics and gene regulation. Research indicates that it interacts with histone modifications, particularly H3K9me3, which is crucial for transcriptional repression and heterochromatin formation.
Chromatin Interaction Studies
- Binding Affinity : Chp2 exhibits binding affinities to H3K9me3 that are essential for understanding its role in chromatin organization. Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that Chp2 binds to specific peptide sequences derived from histones, although with lower affinity compared to other chromodomain proteins like Swi6 .
- Functional Implications : The interaction of Chp2 with H3K9me3 suggests its involvement in epigenetic regulation, impacting gene expression patterns during various cellular processes.
Diagnostic Applications
Chp2 peptide has potential applications in diagnostics, particularly concerning inflammatory diseases and cancer.
Biomarker Development
- Calprotectin Detection : A study developed high-affinity peptides against calprotectin, a biomarker for inflammatory disorders such as Crohn's disease and ulcerative colitis. The peptides demonstrated robust binding capabilities that could enhance diagnostic assays like ELISA and lateral flow tests .
- Peptide Libraries : The creation of peptide libraries through phage display has enabled the identification of specific binding motifs that can be used for targeted diagnostics .
Therapeutic Applications
Chp2's interactions at the molecular level suggest its potential as a therapeutic target in various diseases.
Cancer Therapy
- Targeting Tumor Microenvironments : Research indicates that peptides derived from Chp2 can potentially modulate tumor microenvironments by influencing chromatin states associated with malignancy. This could lead to the development of novel cancer treatments focused on epigenetic modifications .
Antimicrobial Properties
- Synthetic Peptides : Studies have shown that modifications to peptide sequences can enhance their antimicrobial properties, making them suitable candidates for developing new antibiotics or treatments for resistant infections .
Case Studies and Research Findings
Several studies have documented the applications of this compound across different fields:
化学反応の分析
Peptide Bond Formation and Degradation
-
Formation : Occurs via dehydration synthesis between carboxyl (-COOH) and amino (-NH₂) groups, releasing water. This reaction is enzyme-catalyzed (e.g., ribosomes) or achieved synthetically via solid-phase peptide synthesis .
-
Degradation : Hydrolysis breaks peptide bonds, accelerated by proteases or extreme pH/heat. Half-life ranges from 350–600 years under ambient conditions without catalysts .
Lysine Residues
-
React with anhydrides (e.g., citraconic anhydride) or ethylacetimidate via nucleophilic substitution, forming acylated derivatives .
-
Form Schiff bases with aldehydes, reducible to stable amines with NaBH₄ .
Cysteine Residues
-
Participate in disulfide bond formation (oxidized state: cystine) and thiol-disulfide exchange reactions (reduced state: cysteine).
-
React with iodoacetamide or N-ethylmaleimide to block free thiol groups .
Recommendations for Further Research
To investigate "Chp2 peptide," consider:
-
Specialized Databases : PubMed, UniProt, or CAS SciFinder for peptide sequences.
-
Structural Analysis : NMR or crystallography data if published.
-
Reaction Screening : Test for common peptide reactions (e.g., acylation, oxidation) if Chp2 is a novel compound.
Without additional context or data, a detailed analysis of this compound reactions cannot be provided.
特性
CAS番号 |
156409-45-9 |
|---|---|
分子式 |
C205H322N60O48S6 |
分子量 |
4588 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C205H322N60O48S6/c1-15-112(11)163(262-178(289)135(64-44-78-226-205(220)221)237-172(283)129(57-32-37-71-207)241-191(302)152(102-315)260-194(305)155(105-318)258-180(291)136(80-108(3)4)243-167(278)125(212)90-122-95-222-107-230-122)196(307)252-147(89-121-94-227-126-55-30-29-54-124(121)126)201(312)313-200(311)146(88-119-52-27-20-28-53-119)251-175(286)134(63-43-77-225-204(218)219)240-188(299)149(99-267)254-193(304)154(104-317)256-171(282)127(56-31-36-70-206)233-160(273)96-229-169(280)148(98-266)255-197(308)164(113(12)16-2)263-186(297)139(83-111(9)10)250-198(309)165(115(14)269)264-187(298)138(82-110(7)8)245-184(295)143(87-120-66-68-123(270)69-67-120)249-195(306)157-65-45-79-265(157)199(310)156(106-319)261-177(288)132(60-35-40-74-210)238-179(290)137(81-109(5)6)244-183(294)141(85-117-48-23-18-24-49-117)242-166(277)114(13)231-190(301)151(101-314)257-181(292)140(84-116-46-21-17-22-47-116)234-161(274)97-228-168(279)144(91-158(213)271)247-174(285)130(58-33-38-72-208)236-173(284)133(62-42-76-224-203(216)217)239-182(293)142(86-118-50-25-19-26-51-118)246-192(303)153(103-316)259-185(296)145(92-162(275)276)248-189(300)150(100-268)253-176(287)131(59-34-39-73-209)235-170(281)128(232-159(272)93-211)61-41-75-223-202(214)215/h17-30,46-55,66-69,94-95,107-115,122,125,127-157,163-165,227,266-270,314-319H,15-16,31-45,56-65,70-93,96-106,206-212H2,1-14H3,(H2,213,271)(H,228,279)(H,229,280)(H,231,301)(H,232,272)(H,233,273)(H,234,274)(H,235,281)(H,236,284)(H,237,283)(H,238,290)(H,239,293)(H,240,299)(H,241,302)(H,242,277)(H,243,278)(H,244,294)(H,245,295)(H,246,303)(H,247,285)(H,248,300)(H,249,306)(H,250,309)(H,251,286)(H,252,307)(H,253,287)(H,254,304)(H,255,308)(H,256,282)(H,257,292)(H,258,291)(H,259,296)(H,260,305)(H,261,288)(H,262,289)(H,263,297)(H,264,298)(H,275,276)(H4,214,215,223)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)/t112-,113-,114-,115+,122?,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,163-,164-,165-/m0/s1 |
InChIキー |
SGVJXVIMIBPWHX-XALWAODASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)N |
同義語 |
CHP2 peptide, chicken gallinacin 2 protein, chicken |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















